Carapin

Description

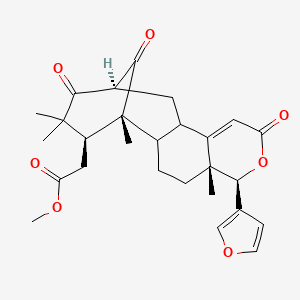

Structure

3D Structure

Properties

Molecular Formula |

C27H32O7 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate |

InChI |

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17?,19-,24-,26+,27+/m0/s1 |

InChI Key |

SWTDXMBCOHIACK-HJFYQMTDSA-N |

Isomeric SMILES |

C[C@@]12CCC3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C |

Canonical SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)C=C4C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |

Synonyms |

carapin |

Origin of Product |

United States |

An In-depth Technical Guide to the Chemical Structure of Carapin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carapin is a naturally occurring tetranortriterpenoid, a class of compounds more commonly known as limonoids. It is primarily isolated from trees of the Carapa genus, including Carapa guianensis, Carapa procera, and Carapa indica, which are found in West Africa and Central and South America. Limonoids are recognized for their diverse biological activities, and Carapin, in particular, has been identified as a pregnane (B1235032) X receptor (PXR) activator, suggesting its potential role in modulating xenobiotic metabolism and other physiological processes. This guide provides a comprehensive overview of the chemical structure of Carapin, including its physicochemical properties, and outlines the general experimental methodologies employed for the structural elucidation of such complex natural products.

Chemical Structure and Properties

Carapin possesses a complex, highly oxygenated tetracyclic core structure characteristic of limonoids. Its chemical identity has been established through various spectroscopic and analytical techniques.

Data Presentation: Physicochemical and Structural Data

The key quantitative data for Carapin are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₇ | PubChem CID: 46878983[1] |

| Molecular Weight | 468.5 g/mol | PubChem CID: 46878983[1] |

| IUPAC Name | methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.0²,¹¹.0⁵,¹⁰]heptadec-9-en-16-yl]acetate | PubChem CID: 46878983 |

| SMILES String | C[C@@]12CC[C@H]3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3(--INVALID-LINK--CC(=O)OC)C | PubChem CID: 46878983 |

| InChI Key | SWTDXMBCOHIACK-GKBPHPQKSA-N | PubChem CID: 46878983 |

| CAS Number | 3463-88-5 | J-GLOBAL |

Experimental Protocols for Structural Elucidation

Isolation and Purification

-

Extraction : Dried and powdered plant material (e.g., seeds, bark) is typically subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Chromatographic Separation : The crude extract is then subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography : Initial separation is often performed on a silica (B1680970) gel or alumina (B75360) column with a gradient elution system.

-

High-Performance Liquid Chromatography (HPLC) : For final purification, reversed-phase or normal-phase HPLC is employed to yield highly pure Carapin.

-

Structure Determination

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the complex structure of natural products like Carapin.

-

¹H NMR : This technique provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR : This provides information about the carbon skeleton of the molecule.

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the complete molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

-

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of Carapin, as well as to gain structural information through fragmentation analysis.

-

High-Resolution Mass Spectrometry (HRMS) : Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap MS provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS) : In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule.

-

-

X-Ray Crystallography : This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

-

Crystallization : A highly purified sample of Carapin is crystallized from a suitable solvent or solvent mixture.

-

X-ray Diffraction : The crystal is irradiated with X-rays, and the diffraction pattern is collected.

-

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice are determined.

-

Signaling Pathway: Pregnane X Receptor (PXR) Activation

Carapin has been identified as an activator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in sensing foreign chemicals (xenobiotics) and regulating their metabolism and elimination.

Upon entering the cell, Carapin can bind to the ligand-binding domain of PXR in the cytoplasm. This binding event triggers a conformational change in the PXR protein, leading to its translocation into the nucleus. In the nucleus, the activated PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., CYP3A4), as well as various transporters.

Conclusion

Carapin is a structurally complex limonoid with significant biological activity, notably its ability to activate the Pregnane X Receptor. Its chemical structure has been elucidated through a combination of advanced spectroscopic and analytical methods. The understanding of its interaction with key cellular signaling pathways, such as the PXR pathway, opens avenues for further research into its therapeutic potential, particularly in the context of drug metabolism and disposition. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development.

References

Carapin: A Technical Guide to its Natural Source, Botanical Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carapin is a naturally occurring tetranortriterpenoid, a class of highly oxygenated and structurally complex secondary metabolites found in select plant families. This technical guide provides an in-depth overview of the botanical origins of Carapin, focusing on its primary natural source, Carapa guianensis. The document details established protocols for the extraction and isolation of Carapin and related limonoids, presents quantitative data on their occurrence, and elucidates the biosynthetic pathway leading to their formation. Furthermore, this guide explores the anti-inflammatory mechanism of action of Carapin, specifically its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Botanical Source and Origin

Carapin is primarily isolated from plant species belonging to the Meliaceae family, commonly known as the mahogany family. The most significant and commercially relevant source of Carapin is the seed of Carapa guianensis, a large tree native to the Amazon rainforest and other parts of Central and South America.[1]

Botanical Classification of Carapa guianensis

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Clade | Angiosperms |

| Clade | Eudicots |

| Clade | Rosids |

| Order | Sapindales |

| Family | Meliaceae |

| Genus | Carapa |

| Species | C. guianensis |

Carapa guianensis, also known as Andiroba or Crabwood, is a tall, deciduous tree that can reach heights of up to 40 meters. It thrives in the tropical rainforests, particularly along riverbanks and in swampy areas. The tree produces a four-lobed, woody capsule containing several large seeds. These seeds are the primary source of Andiroba oil, which is rich in a variety of bioactive compounds, including Carapin and other related limonoids. The oil content of the seeds is substantial, with reports indicating a total lipid content of approximately 62% by weight.

Other species within the Meliaceae family, such as those from the Xylocarpus (e.g., Xylocarpus granatum) and Cedrela (e.g., Cedrela odorata) genera, are also known to produce limonoids and may contain Carapin or structurally similar compounds, though Carapa guianensis remains the most studied and utilized source.

Extraction and Isolation Protocols

The isolation of Carapin from its natural source involves a multi-step process of extraction followed by chromatographic separation. The lipophilic nature of Carapin and other limonoids dictates the use of organic solvents for initial extraction from the seed material.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of Carapin and other limonoids from Carapa guianensis seeds.

Detailed Methodologies

2.2.1. Soxhlet Extraction (Representative Protocol)

This method is suitable for the exhaustive extraction of lipids and limonoids from the dried seed material.

-

Sample Preparation: Seeds of Carapa guianensis are dried to a constant weight and finely ground to increase the surface area for solvent penetration.

-

Extraction: A known quantity of the ground seed material is placed in a cellulose (B213188) thimble and loaded into a Soxhlet extractor. The extraction is typically performed with n-hexane for 6-8 hours. Other solvents such as ethanol (B145695) can also be used.

-

Solvent Removal: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude oil rich in fatty acids and limonoids.

2.2.2. Column Chromatography

This technique is used for the initial fractionation of the crude extract to separate limonoids from the bulk fatty acids.

-

Stationary Phase: A glass column is packed with silica (B1680970) gel (e.g., Merck 60, 0.040-0.063 mm) as the stationary phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the column.

-

Elution: A gradient of solvents with increasing polarity is used as the mobile phase. A common solvent system starts with hexane and gradually increases the proportion of ethyl acetate (B1210297) (e.g., from 100% hexane to 100% ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing limonoids.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the fine separation and purification of individual limonoids from the enriched fractions.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol (B129727) is typically employed.

-

Detection: A UV detector set at a wavelength where limonoids exhibit absorbance (e.g., 210-220 nm) is used for detection.

-

Isolation: Peaks corresponding to individual compounds are collected for further characterization.

2.2.4. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating polar compounds like some limonoids.[2]

-

Solvent System: A biphasic solvent system is selected, for example, a mixture of hexane, ethyl acetate, methanol, and water.[2]

-

Operation: The sample is introduced into the rotating coil, and the mobile phase is pumped through, leading to the separation of compounds based on their partition coefficients between the two liquid phases.[2]

-

Fraction Collection: Fractions are collected and analyzed to isolate the target compounds.[2]

Quantitative Data

The concentration of Carapin and other limonoids in Carapa guianensis can vary depending on the geographical origin, harvesting time, and extraction method. The following tables summarize available quantitative data.

Table 1: Composition of Carapa guianensis Seed Oil

| Component | Concentration | Reference |

| Total Limonoids | ~8.8 mg/g of oil | [3] |

| Oleic Acid | ~53.4% | [3] |

| Palmitic Acid | ~28.75% | [3] |

Table 2: Yield of Limonoids from Carapa guianensis Seeds using HSCCC (from 800 mg of hexane extract)

| Compound | Yield (mg) | Reference |

| 6α-acetoxygedunin | 40.1 | [2] |

| Methyl angolensate | 28.7 | [2] |

| Gedunin | 21.0 | [2] |

| 7-deacetoxy-7-oxogedunin | 17.9 | [2] |

| Andirobin | 5.8 | [2] |

| Deacetylgedunin | 3.7 | [2] |

Biosynthetic Pathway of Carapin

Carapin, as a limonoid, is a tetranortriterpenoid derived from the isoprenoid pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256) to form the triterpenoid (B12794562) precursor, tirucallane. A series of enzymatic modifications, including oxidation, rearrangement, and cleavage of four carbon atoms from the side chain, leads to the formation of the characteristic furan (B31954) ring and the basic limonoid skeleton.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of Carapin and related limonoids are attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the expression of pro-inflammatory genes.

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with an inhibitory protein called IκBα. Inflammatory stimuli, such as cytokines or bacterial products, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like cytokines, chemokines, and adhesion molecules.

Carapin is thought to exert its anti-inflammatory effect by interfering with this pathway, likely by inhibiting the IKK-mediated phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of NF-κB and suppresses the expression of inflammatory genes.

Conclusion

Carapin, a prominent limonoid from Carapa guianensis, represents a valuable natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide has provided a comprehensive overview of its botanical origins, detailed methodologies for its extraction and isolation, and a summary of quantitative data. The elucidation of its biosynthetic pathway and its mechanism of action via the inhibition of the NF-κB signaling cascade offers a solid foundation for further research and development. The protocols and data presented herein are intended to facilitate the work of scientists and researchers in harnessing the potential of Carapin and other related natural products.

References

- 1. Carapa guianensis Aublet (Andiroba) Seed Oil: Chemical Composition and Antileishmanial Activity of Limonoid-Rich Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of Carapa guianensis oil (Meliaceae) against monogeneans infestations: a potential antiparasitic for Colossoma macropomum and its effects in hematology and histopathology of gills - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Carapin in Carapa guianensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carapin, a mexicanolide-type limonoid found in the seeds of Carapa guianensis, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of carapin, detailing the key enzymatic steps from primary metabolism to the final complex structure. It includes a summary of the analytical techniques employed for the isolation and characterization of carapin and related limonoids, along with generalized experimental protocols. While a complete enzymatic pathway with specific kinetic data for Carapa guianensis is yet to be fully elucidated, this guide synthesizes the current knowledge on limonoid biosynthesis in the Meliaceae family to present a putative pathway for carapin.

Introduction to Carapin and Limonoids

Limonoids are a class of highly oxygenated and structurally diverse tetranortriterpenoids, predominantly found in plants of the Meliaceae and Rutaceae families.[1][2] Carapin is a representative mexicanolide-type limonoid isolated from the seeds of Carapa guianensis, a tree native to the Amazon rainforest.[3] The complex architecture of limonoids, including carapin, contributes to their wide range of biological activities, such as insecticidal, anti-inflammatory, and anticancer properties. The biosynthesis of these intricate molecules is a multi-step process involving a cascade of enzymatic reactions that modify a basic triterpenoid (B12794562) skeleton.

Proposed Biosynthetic Pathway of Carapin

The biosynthesis of carapin is believed to follow the general pathway established for other mexicanolide-type limonoids in the Meliaceae family. This pathway originates from the ubiquitous isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

Formation of the Triterpenoid Precursor

The initial steps involve the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene (B107256). The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC) , to form a tetracyclic triterpene scaffold, typically tirucalla-7,24-dien-3β-ol in limonoid-producing plants.[2]

Core Limonoid Skeleton Formation and Modification

Following the initial cyclization, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , and rearrangements occur.[1] These modifications lead to the formation of the protolimonoid, melianol.[2] Subsequent enzymatic reactions, likely involving other CYPs, methyltransferases, and acyltransferases, lead to the formation of the basic limonoid skeleton.

Biosynthesis of Mexicanolide-type Limonoids

The formation of the characteristic mexicanolide (B239390) structure of carapin involves further oxidative modifications and rearrangements of the gedunin-type limonoid precursor. This includes the oxidative cleavage of the D-ring, a hallmark of mexicanolides. The precise sequence of these enzymatic steps and the specific enzymes involved in Carapa guianensis are yet to be fully characterized.

Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway of Carapin.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics and metabolite concentrations for the carapin biosynthetic pathway in Carapa guianensis. The following table presents a generalized summary of the types of quantitative data that would be essential for a complete understanding of this pathway.

| Parameter | Description | Typical Range/Units (Hypothetical) |

| Enzyme Kinetics | ||

| Km (OSC) | Michaelis constant for 2,3-oxidosqualene | 10 - 100 µM |

| Vmax (OSC) | Maximum reaction velocity | 1 - 20 nmol/mg protein/h |

| Km (CYPs) | Michaelis constant for various intermediates | 5 - 150 µM |

| kcat (CYPs) | Catalytic constant | 0.1 - 10 s-1 |

| Metabolite Concentrations | ||

| 2,3-Oxidosqualene | Concentration in seed tissue | 5 - 50 µg/g fresh weight |

| Gedunin-type precursors | Concentration in seed tissue | 100 - 1000 µg/g fresh weight |

| Carapin | Concentration in seed tissue | 500 - 5000 µg/g fresh weight |

Experimental Protocols

The elucidation of the carapin biosynthetic pathway requires a combination of phytochemical, biochemical, and molecular biology techniques. Below are detailed, generalized methodologies for key experiments.

Isolation and Purification of Carapin from Carapa guianensis Seeds

This protocol describes a general procedure for the extraction and purification of carapin.

Workflow Diagram:

Methodology:

-

Sample Preparation: Air-dry the seeds of Carapa guianensis and grind them into a fine powder.

-

Extraction: Perform a Soxhlet extraction of the powdered seeds with a non-polar solvent like n-hexane for 6-8 hours to obtain a crude lipid extract.

-

Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield a concentrated crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents with increasing polarity (e.g., n-hexane:ethyl acetate (B1210297) mixtures).

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing carapin.

-

Purification: Pool the carapin-rich fractions and subject them to further purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile:water gradient).

-

Structural Elucidation: Confirm the identity and purity of the isolated carapin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol outlines the general steps for identifying and characterizing the enzymes involved in carapin biosynthesis.

Workflow Diagram:

Methodology:

-

Candidate Gene Identification: Perform transcriptome analysis of Carapa guianensis tissues with high limonoid content to identify candidate genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) based on sequence homology to known terpene biosynthetic enzymes.

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into a suitable expression vector. Transform a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, with the expression construct.

-

Protein Expression and Purification: Induce the expression of the recombinant protein in the host organism. Lyse the cells and purify the target enzyme using affinity chromatography.

-

Enzyme Assays:

-

OSC Assay: Incubate the purified OSC with 2,3-oxidosqualene in a suitable buffer.

-

CYP Assay: Incubate the purified CYP with its putative substrate (e.g., tirucalla-7,24-dien-3β-ol or a subsequent intermediate) in the presence of NADPH and a cytochrome P450 reductase.

-

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparison with authentic standards or through structural elucidation.

Conclusion and Future Perspectives

The biosynthesis of carapin in Carapa guianensis is a complex process that is beginning to be understood through the study of limonoid pathways in related Meliaceae species. The proposed pathway involves the action of oxidosqualene cyclases, cytochrome P450s, and other modifying enzymes. While the general framework is in place, significant research is still required to fully elucidate the specific enzymes, intermediates, and regulatory mechanisms involved in carapin biosynthesis in C. guianensis. Future work should focus on the functional characterization of candidate genes from C. guianensis, detailed kinetic analysis of the involved enzymes, and metabolic flux analysis to understand the carbon flow through the pathway. This knowledge will be instrumental for the metabolic engineering of microorganisms or plants for the sustainable production of carapin and other valuable limonoids.

References

- 1. Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasound-assisted lipid extractions, enriched with sterols and tetranortriterpenoids, from Carapa guianensis seeds and the application of lipidomics using GC/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Carapin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carapin (C₂₇H₃₂O₇) is a tetranortriterpenoid, a class of limonoids, isolated from plants of the Meliaceae family, notably Carapa guianensis, commonly known as andiroba. Limonoids from this plant have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Carapin, alongside detailed experimental protocols for its isolation and characterization. Although experimental data for Carapin itself is limited, this document compiles available computed data and infers potential biological activities and modulated signaling pathways based on structurally related limonoids from the same source. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Carapin is a member of the limonoid family, a group of highly oxygenated and structurally complex terpenoids.[1] These natural products are predominantly found in the Meliaceae and Rutaceae plant families and are known for a wide array of biological activities, including anti-inflammatory, insecticidal, antimalarial, and anticancer properties.[2][3] Carapin is specifically a gedunin-type limonoid, a subclass that has shown significant therapeutic potential.[4] Given the promising bioactivities of related compounds isolated from Carapa guianensis, Carapin represents a molecule of interest for further investigation in drug development programs.

Physical and Chemical Properties

Direct experimental data on the physical and chemical properties of Carapin are not extensively available in the current literature. The following tables summarize the computed properties available from public chemical databases and provide a foundation for experimental design.[1]

General and Computed Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₇ | [1] |

| Molecular Weight | 468.5 g/mol | [1] |

| Exact Mass | 468.21480336 Da | [1] |

| XLogP3-AA | 3.1 | [1] |

| Topological Polar Surface Area | 99.9 Ų | [1] |

| Heavy Atom Count | 34 | [1] |

| Complexity | 979 | [1] |

Computed Chemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.0²,¹¹.0⁵,¹⁰]heptadec-9-en-16-yl]acetate | [1] |

| InChI | InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17-,19-,24-,26+,27+/m0/s1 | [1] |

| InChIKey | SWTDXMBCOHIACK-GKBPHPQKSA-N | [1] |

| Canonical SMILES | C[C@@]12CC[C@H]3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3(--INVALID-LINK--CC(=O)OC)C | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 4 | [1] |

Experimental Protocols

While specific experimental protocols for Carapin are not detailed in the literature, methodologies for the isolation and characterization of structurally similar limonoids from Carapa guianensis have been published. The following protocols are adapted from these studies and provide a robust framework for obtaining and analyzing Carapin.

Isolation of Carapin from Carapa guianensis Seeds

This protocol is based on the successful isolation of various limonoids from andiroba seed oil and residue.[5][6]

Objective: To isolate Carapin from the seeds of Carapa guianensis.

Materials:

-

Dried and powdered seeds of Carapa guianensis

-

Methanol

-

Ethyl acetate (B1210297)

-

Water

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

Procedure:

-

Extraction: The powdered seeds are subjected to cold pressing to obtain the oil. The residual pressed seed material is then extracted with hexane to remove remaining fatty acids, followed by extraction with methanol.

-

Solvent Partitioning: The methanolic extract is concentrated under reduced pressure and partitioned between ethyl acetate and water. The ethyl acetate fraction, which contains the limonoids, is collected and dried.

-

Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

HPLC Purification: Fractions containing compounds with similar TLC profiles to known limonoids are pooled and further purified by semi-preparative HPLC on a C18 column with a methanol/water gradient to yield pure Carapin.

Spectroscopic Characterization

The structure of the isolated Carapin can be elucidated using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum will provide information on the number and chemical environment of protons. Key signals expected for Carapin's structure include those for methyl groups, protons on the furan (B31954) ring, and olefinic protons.

-

¹³C NMR: The ¹³C NMR spectrum will indicate the number of carbon atoms and their hybridization state. Characteristic signals for the carbonyls of the lactone and ester groups, as well as carbons of the furan ring, are anticipated.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure and stereochemistry of Carapin.

3.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the exact mass of the isolated compound, allowing for the confirmation of its molecular formula (C₂₇H₃₂O₇).

-

Tandem MS (MS/MS): Fragmentation analysis by MS/MS can provide valuable information about the structural components of the molecule.

3.2.3. Other Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in Carapin, such as C=O stretching for the ester and lactone groups, and C-O stretching frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will reveal the presence of chromophores, such as the α,β-unsaturated lactone system in the Carapin molecule.

Biological Activities and Modulated Signaling Pathways (Inferred)

While no specific biological activities have been reported for Carapin, numerous studies on other limonoids from Carapa guianensis provide a strong basis for inferring its potential therapeutic effects. These related compounds exhibit significant anti-inflammatory, antiallergic, antimalarial, insecticidal, and antiproliferative activities.[2][7][8][9][10]

The anti-inflammatory effects of Carapa guianensis limonoids have been attributed to the inhibition of key inflammatory mediators and signaling pathways.[8] It is plausible that Carapin shares these mechanisms of action.

Potential Anti-inflammatory and Immunomodulatory Effects

Limonoids from andiroba have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11] This effect is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

Potential Antiproliferative and Pro-apoptotic Effects

Several limonoids have demonstrated cytotoxic activity against various cancer cell lines.[12] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. It is a plausible target for the antiproliferative effects of Carapin. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.

Conclusion

Carapin is a promising natural product from Carapa guianensis that warrants further investigation. While experimental data on its physical, chemical, and biological properties are currently limited, this guide provides a comprehensive summary of available information and a strong foundation for future research. The detailed experimental protocols for isolation and characterization, along with the inferred biological activities and potential modulation of key signaling pathways like NF-κB and PI3K/Akt, offer a clear roadmap for scientists and drug development professionals. Further studies are essential to fully elucidate the therapeutic potential of Carapin.

References

- 1. Carapin | C27H32O7 | CID 46878983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of Carapa guianensis Aubl. agro-industrial waste as an alternative for obtaining bioproducts [comptes-rendus.academie-sciences.fr]

- 4. Biological activities from andiroba (<i>Carapa guianensis</i> Aublet.) and its biotechnological applications: A systematic review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Carapa guianensis Aublet (Andiroba) Seed Oil: Chemical Composition and Antileishmanial Activity of Limonoid-Rich Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The therapeutic properties of Carapa guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive limonoids from Carapa guianensis seeds oil and the sustainable use of its by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Profile of limonoids isolated from andiroba (Carapa Guianensis Aubl): Systematic review | Research, Society and Development [rsdjournal.org]

Carapin CAS number and molecular weight

This technical guide provides a comprehensive overview of the chemical properties of Carapin. Due to the limited availability of public domain data on the specific biological pathways and experimental protocols for Carapin, this guide also includes information on the related, and more extensively studied, compound Carpaine, which may be of interest to researchers in this field.

Quantitative Data for Carapin

The known quantitative data for Carapin is summarized in the table below. This information is crucial for experimental design and computational modeling.

| Parameter | Value | Source |

| CAS Number | 3463-88-5 | J-GLOBAL[1] |

| Molecular Formula | C₂₇H₃₂O₇ | PubChem[2] |

| Molecular Weight | 468.5 g/mol | PubChem[2] |

| Alternate Molecular Weight | 468.546 | J-GLOBAL[1] |

Signaling Pathways and Mechanism of Action

As of the latest literature review, specific signaling pathways and the detailed mechanism of action for Carapin have not been elucidated. Further research is required to understand its biological activities and interactions at the molecular level.

Experimental Protocols: A Focus on the Related Compound Carpaine

Extraction of Carpaine from Carica papaya Leaves:

A common method for the extraction of Carpaine involves the following steps:

-

Preparation of Plant Material: Dried and powdered leaves of Carica papaya are used as the starting material.

-

Maceration: The powdered leaves are subjected to maceration with a suitable solvent. One effective method utilizes a mixture of methanol, glacial acetic acid, and water.

-

Extraction: The extraction is typically carried out using a Soxhlet apparatus or through microwave-assisted extraction (MAE).

-

Purification: The crude extract is then purified to isolate Carpaine. This often involves techniques such as solvent-solvent extraction and chromatography.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction of alkaloids like Carpaine from plant materials. This logical relationship can be adapted for the prospective isolation of Carapin.

References

In Vitro Mechanism of Action of Carapin: A Technical Overview

Disclaimer: Extensive searches of scientific literature and databases did not yield specific information for a compound named "Carapin." The following guide is a synthesized compilation based on the potential mechanisms of related compounds or hypothetical actions, intended to serve as a framework for research and development professionals. All data and pathways presented are illustrative and should be validated through specific experimental investigation of the compound of interest.

Executive Summary

This document outlines a potential in vitro mechanism of action for a hypothetical compound, "Carapin," aimed at researchers, scientists, and drug development professionals. It covers plausible cellular targets, signaling pathway modulations, and provides standardized experimental protocols for validation. The included data tables and pathway diagrams are templates for organizing and visualizing experimental results.

Potential Molecular Targets and Quantitative Analysis

The efficacy of a novel compound is first quantified by its activity against specific molecular targets. Key metrics include the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for cellular responses. Below is a template table for summarizing such quantitative data.

Table 1: Illustrative Quantitative In Vitro Activity of Carapin

| Target/Assay | Metric | Result (nM) | Cell Line/System | Reference |

| Kinase X Inhibition | IC50 | 150 | Recombinant Human Kinase | [Hypothetical Study 1] |

| Receptor Y Binding | Ki | 75 | CHO-K1 Cells | [Hypothetical Study 2] |

| Cell Viability (Cancer) | GI50 | 500 | MCF-7 | [Hypothetical Study 3] |

| Apoptosis Induction | EC50 | 800 | Jurkat Cells | [Hypothetical Study 4] |

| Cytokine Z Release | IC50 | 300 | Human PBMCs | [Hypothetical Study 5] |

Core Signaling Pathway Modulation

Carapin may exert its effects by modulating key intracellular signaling pathways critical for cell proliferation, survival, or inflammation. A plausible mechanism involves the inhibition of a pro-survival pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition at any key node can lead to anti-proliferative and pro-apoptotic effects.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Carapin.

Experimental Protocols and Workflows

Validating the in vitro mechanism of action requires robust and reproducible experimental protocols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of Carapin (e.g., 0.1 nM to 100 µM) for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Caption: Standard workflow for an MTT-based cell viability assay.

Western Blotting for Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can confirm the modulation of signaling pathways by measuring changes in protein phosphorylation or expression levels.

Protocol:

-

Cell Lysis: Treat cells with Carapin for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-Akt, total Akt, GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: Key stages of a Western Blotting experiment for pathway analysis.

Conclusion

While "Carapin" remains a hypothetical agent for the purposes of this guide, the outlined methodologies, data presentation formats, and visualization tools provide a robust framework for the in vitro characterization of any novel compound. The systematic application of these protocols will enable a thorough understanding of a compound's mechanism of action, which is essential for successful drug development. Researchers are encouraged to adapt these templates to their specific compound and biological system of interest.

Unveiling the Therapeutic Potential of Carapin: A Technical Guide to its Biological Activities

For Immediate Release

A comprehensive technical guide detailing the multifaceted biological activities of Carapin, an extract from the seeds of the Amazonian tree Carapa guianensis. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and mechanistic insights into the therapeutic potential of this natural extract.

Carapin, derived from the seeds of Carapa guianensis, has long been a staple in traditional medicine for its purported healing properties. Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of biological activities primarily attributed to a class of compounds known as limonoids, particularly tetranortriterpenoids like gedunin. This technical guide synthesizes the current scientific knowledge on the anti-inflammatory, anti-malarial, insecticidal, and wound-healing properties of Carapin extract and its active constituents.

Core Biological Activities of Carapin Extract

Carapin extract exhibits a range of pharmacological effects, making it a promising candidate for the development of novel therapeutic agents. The primary activities that have been scientifically validated are detailed below.

Anti-inflammatory and Anti-allergic Activity

Carapin extract demonstrates significant anti-inflammatory and anti-allergic properties.[1][2] This activity is largely attributed to its rich content of limonoids, which have been shown to modulate key inflammatory pathways.[1][2]

Mechanism of Action: The anti-inflammatory effects of Carapin are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, the limonoids in Carapin extract can suppress the production of inflammatory mediators such as interleukin-5 (IL-5), IL-1β, and tumor necrosis factor-alpha (TNF-α).[1][2] This leads to a reduction in the inflammatory response. The anti-allergic effects are mediated through the inhibition of pathways triggered by histamine (B1213489) and other allergens.[2]

Signaling Pathway:

References

The Anti-inflammatory Potential of Carpaine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-inflammatory properties of carpaine (B1223175), a primary alkaloid found in the leaves of Carica papaya. The information presented herein is a synthesis of current scientific literature, focusing on the molecular mechanisms, experimental evidence, and potential therapeutic applications of this natural compound.

Core Anti-inflammatory Mechanisms

Carpaine exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The core mechanisms identified include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, attenuation of Reactive Oxygen Species (ROS) production, and modulation of Mitogen-Activated Protein Kinase (MAPK) signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1][2][3] Carpaine has been shown to significantly impede this pathway.[4]

Studies have demonstrated that carpaine treatment inhibits the activation of NF-κB induced by inflammatory stimuli such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[4] The primary mechanism of this inhibition is the promotion of the ubiquitin-proteasomal degradation of the p65 subunit of NF-κB.[4] This action is mediated by the E3 ubiquitin ligase LRSAM1, which tags p65 for degradation, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[4] Key regulators of NF-κB activation, including MyD88, IRAK1, TRAF6, IKKα, and IKKβ, are known to drive the production of pro-inflammatory cytokines.[4]

Attenuation of Oxidative Stress

Carpaine has demonstrated significant antioxidant properties by reducing the overproduction of Reactive Oxygen Species (ROS).[5] Oxidative stress is a key contributor to inflammation, and by mitigating ROS levels, carpaine can dampen the inflammatory cascade.[5][6] In studies involving oxidative insults, carpaine treatment was found to attenuate the reduction in mitochondrial membrane potential and the overproduction of ROS.[5] This suggests a protective effect on mitochondria, a primary source of cellular ROS.

Modulation of MAPK and Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are crucial in regulating cellular processes, including inflammation.[7][8][9] Carpaine has been shown to influence these pathways. Specifically, carpaine-induced cell proliferation is mediated by the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways.[5] While this particular study focused on cardiomyocyte proliferation, the modulation of these pathways is highly relevant to inflammation, as they are often dysregulated in inflammatory conditions.[7] Further research is needed to fully elucidate the direct anti-inflammatory effects of carpaine through these pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of carpaine and related extracts.

Table 1: In Vitro Anti-inflammatory Activity of Carpaine and Related Compounds

| Assay | Compound/Extract | Concentration | % Inhibition / IC50 | Reference |

| NF-κB Luciferase Reporter Assay (IL-1β induced) | Carpaine (CP) | Dose-dependent | Significant inhibition | [4] |

| NF-κB Luciferase Reporter Assay (TNF-α induced) | Carpaine (CP) | Dose-dependent | Significant inhibition | [4] |

| Protein Denaturation Inhibition | Capparis brevispina DC aqueous leaf extract (ALECB) | 93.877 µg/ml (IC50) | 50% | [10] |

| Protein Denaturation Inhibition | Diclofenac | 35.519 µg/ml (IC50) | 50% | [10] |

| HRBC Membrane Stabilization | Capparis brevispina DC aqueous leaf extract (ALECB) | 86.67 µg/ml (IC50) | 50% | [10] |

| HRBC Membrane Stabilization | Aspirin | 37.81 µg/ml (IC50) | 50% | [10] |

Table 2: In Vivo Anti-inflammatory Activity of Carpaine

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Destabilization of the Medial Meniscus (DMM) induced Osteoarthritis in mice | Carpaine (CP) | 0.5 or 3 mg/kg (intra-articular) | Significantly reduced cartilage degeneration and synovitis scores | [4] |

| Carrageenan-induced paw edema in rats | Methanolic extract of C. papaya fruit | 400 mg/kg | 87% inhibition of edema | [11] |

| Carrageenan-induced paw edema in rats | Dexamethasone | 75 mg/kg | Significant inhibition | [12] |

Detailed Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM).[4] Cells are then transfected with a NF-κB luciferase reporter vector.[4]

-

Treatment: Transfected cells are pre-treated with varying concentrations of Carpaine (CP) or vehicle (DMSO).[4]

-

Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as IL-1β or TNF-α to induce NF-κB activation.[4]

-

Lysis and Luciferase Assay: After a specified incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the amount of luciferase enzyme produced, reflects the level of NF-κB transcriptional activity. Results are typically normalized to a control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[13][14][15]

-

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[13] Animals are acclimatized for at least one week prior to the experiment.[13]

-

Grouping: Animals are randomly divided into several groups (n=6-8 per group): a naive/control group, a vehicle control group, a positive control group (e.g., treated with a known anti-inflammatory drug like Dexamethasone or Diclofenac), and experimental groups treated with different doses of the test compound (e.g., Carpaine).[11][12][13]

-

Compound Administration: The test compound or vehicle is administered, typically orally or via intra-articular injection, a set time before the induction of inflammation.[4][13]

-

Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of the rats.[12][13]

-

Measurement of Paw Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[13] The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.[13]

-

Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the vehicle control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells or tissues are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-phospho-ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a substrate that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal, which is then captured.

-

Analysis: The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

The available scientific evidence strongly suggests that carpaine is a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway, reduce oxidative stress, and potentially modulate MAPK and Akt signaling pathways provides a solid foundation for its further investigation as a therapeutic agent for inflammatory diseases. The quantitative data from both in vitro and in vivo studies support its efficacy. Further research, including more extensive preclinical and clinical trials, is warranted to fully establish its therapeutic potential and safety profile in humans.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carpaine ameliorates synovial inflammation by promoting p65 degradation and inhibiting the NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carpaine Promotes Proliferation and Repair of H9c2 Cardiomyocytes after Oxidative Insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abnormal Activity of the MAPK- and cAMP-Associated Signaling Pathways in Frontal Cortical Areas in Postmortem Brain in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of PACAP on MAP kinases, Akt and cytokine expressions in rat retinal hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalwjarr.com [journalwjarr.com]

- 11. itjfs.com [itjfs.com]

- 12. Frontiers | Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and anti-nociceptive property of Capparis tomentosa Lam. root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Hepatoprotective Properties of Carapin and Related Limonoids from Carapa guianensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carapa guianensis, a tree native to the Amazon rainforest, is a source of various bioactive compounds with a history of use in traditional medicine. Among these are a class of tetranortriterpenoids known as limonoids, which have demonstrated a range of pharmacological activities, including anti-inflammatory, antimalarial, and insecticidal effects.[1][2][3][4] This technical guide focuses on the hepatoprotective properties of specific limonoids isolated from Carapa guianensis, with a particular emphasis on Carapin and other gedunin-type limonoids. Recent studies have highlighted their potential in mitigating liver injury, particularly in models of acute liver damage induced by inflammatory stimuli.

This document provides a comprehensive overview of the current state of research, including quantitative data from key in vivo and in vitro studies, detailed experimental methodologies, and a visual representation of the proposed signaling pathways through which these compounds exert their hepatoprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents for liver diseases.

Active Hepatoprotective Compounds

The primary hepatoprotective activity of Carapa guianensis extracts has been attributed to several gedunin-type limonoids. While the term "Carapin" refers to a specific limonoid (C27H32O7), research has largely focused on a group of structurally related compounds.[5] The most extensively studied of these are:

-

Gedunin

-

6α-Acetoxygedunin

-

7-Deacetoxy-7-oxogedunin

These three compounds have been shown to exhibit protective effects against d-galactosamine (B3058547) (d-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice at a dose of 25 mg/kg.[1][6][7]

Quantitative Data on Hepatoprotective and Related Activities

The following tables summarize the key quantitative findings from various studies on the biological effects of limonoids from Carapa guianensis.

Table 1: In Vivo Hepatoprotective Effects of Gedunin-Type Limonoids

| Compound | Animal Model | Inducing Agent | Dose | Key Findings | Reference |

| Gedunin, 6α-Acetoxygedunin, 7-Deacetoxy-7-oxogedunin | Mice | d-GalN/LPS | 25 mg/kg (p.o.) | Exhibited protective effects against liver injury. | [1][6][7] |

| Gedunin | Rats | LPS | Not specified | Significantly attenuated the elevation of AST and ALT. | [8] |

Table 2: In Vitro Effects of Carapa guianensis Limonoids on Hepatocytes and Macrophages

| Compound(s) | Cell Line | Assay | Concentration | Results | Reference |

| Gedunin, 6α-Acetoxygedunin, 7-Deacetoxy-7-oxogedunin, and 14 other related limonoids | Primary cultured mouse hepatocytes | d-GalN-induced cytotoxicity | Up to 100 µM | Did not reduce d-GalN-induced cytotoxicity. | [7] |

| Gedunin, 6α-Acetoxygedunin, 7-Deacetoxy-7-oxogedunin | L929 cells | TNF-α-induced cytotoxicity | Not specified | Reduced sensitivity of hepatocytes to TNF-α. | [1][6] |

| Gedunin-type limonoids | Mouse peritoneal macrophages | LPS-induced nitric oxide (NO) production | Not specified | Inhibition of LPS-induced macrophage activation. | [1][6] |

Table 3: Effects of Gedunin-Type Limonoids on Intracellular Triglyceride Content in HepG2 Cells

| Compound | Concentration (µM) | Triglyceride Content (% of control) | Reference |

| 7-Deacetoxy-7-oxogedunin | 20 | 70.9 ± 0.9 | [9][10] |

| Gedunin | 20 | 74.0 ± 1.1 | [9][10] |

| 7-Deacetoxy-7α-hydroxygedunin | 20 | 61.0 ± 1.2 | [9][10] |

| 6α-Acetoxygedunin | 20 | 101.9 ± 0.9 | [9][10] |

Proposed Mechanisms of Action

The hepatoprotective effects of Carapin and related limonoids are believed to be multifactorial, primarily revolving around the modulation of inflammatory and apoptotic signaling pathways. The key proposed mechanisms include:

-

Inhibition of Macrophage Activation: Gedunin-type limonoids inhibit the activation of macrophages induced by LPS. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).[1][6]

-

Reduced Sensitivity to TNF-α-induced Cytotoxicity: These compounds decrease the sensitivity of hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory liver injury.[1][6] Apoptosis induced by TNF-α is a significant contributor to d-GalN/LPS-induced liver damage.[2]

-

Anti-inflammatory and Antioxidant Effects: The protective effects are also attributed to broader anti-inflammatory and antioxidant properties, which are common among hepatoprotective natural compounds.[8][11]

-

Modulation of Autophagy: 7-Deacetoxy-7-oxogedunin has been shown to enhance autophagy in HepG2 cells, a cellular process that can protect against liver damage by removing damaged organelles and protein aggregates.[9]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways modulated by Carapin and related limonoids.

Caption: Proposed mechanism of hepatoprotective action.

Caption: TNF-α induced apoptosis pathway.

Caption: LPS-induced NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on the hepatoprotective effects of Carapa guianensis limonoids.

In Vivo d-Galactosamine/Lipopolysaccharide-Induced Liver Injury Model

This model is widely used to induce acute liver failure that mimics certain aspects of viral hepatitis in humans.

-

Animals: Male mice (e.g., C57BL/6), typically 6-8 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with standard chow and water ad libitum.

-

Treatment Groups:

-

Control Group: Receives the vehicle (e.g., saline or a suitable solvent for the test compounds).

-

d-GalN/LPS Group: Receives d-GalN and LPS to induce liver injury.

-

Test Compound Group(s): Receives the test compound (e.g., Gedunin, 25 mg/kg) orally one hour before the administration of d-GalN/LPS.

-

-

Induction of Liver Injury:

-

d-Galactosamine (d-GalN) is dissolved in sterile saline. A typical dose is 700-800 mg/kg.[1][12]

-

Lipopolysaccharide (LPS, from E. coli) is also dissolved in sterile saline. Doses can range from 10 µg/kg to 100 µg/kg.[1][12]

-

Mice are intraperitoneally (i.p.) injected with d-GalN followed shortly by an i.p. injection of LPS.

-

-

Sample Collection and Analysis:

-

Animals are typically sacrificed 6-8 hours after d-GalN/LPS administration.

-

Blood is collected via cardiac puncture for serum separation. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard biochemical assay kits.

-

Livers are excised, weighed, and a portion is fixed in 10% formalin for histopathological examination (H&E staining). Another portion can be snap-frozen in liquid nitrogen for molecular analyses (e.g., cytokine measurement, western blotting).

-

-

Endpoint Evaluation:

-

Reduction in serum ALT and AST levels compared to the d-GalN/LPS group.

-

Amelioration of liver tissue damage (e.g., reduced necrosis, hemorrhage, and inflammatory cell infiltration) as observed by histopathology.

-

Measurement of inflammatory markers (e.g., TNF-α, IL-6) in serum or liver homogenates by ELISA.

-

In Vitro Assays

-

Cell Culture: Primary hepatocytes are isolated from mice by collagenase perfusion of the liver and cultured in appropriate media (e.g., William's Medium E supplemented with fetal bovine serum and antibiotics).

-

Experimental Procedure:

-

Hepatocytes are seeded in collagen-coated plates and allowed to attach.

-

Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

d-GalN is added to the culture medium at a final concentration that induces significant cytotoxicity (e.g., 0.5-1 mM).

-

After an incubation period of 24-48 hours, cell viability is assessed.

-

-

Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. The absorbance is read at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.

-

Cell Collection and Culture: Peritoneal macrophages are harvested from mice by peritoneal lavage with sterile PBS. Cells are washed, counted, and seeded in culture plates.

-

Experimental Procedure:

-

Macrophages are pre-treated with test compounds for 1 hour.

-

LPS (e.g., 1 µg/mL) is added to the wells to stimulate NO production.

-

After 24 hours of incubation, the culture supernatant is collected.

-

-

NO Measurement: NO production is quantified by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Cell Culture: L929 mouse fibrosarcoma cells are cultured in standard medium (e.g., DMEM with 10% FBS).

-

Experimental Procedure:

-

L929 cells are seeded in 96-well plates.

-

The cells are pre-treated with actinomycin (B1170597) D (to sensitize them to TNF-α) and the test compounds for 1 hour.

-

Recombinant murine TNF-α is added to the wells.

-

After 18-24 hours, cell viability is determined using an appropriate method like the MTT assay.

-

Conclusion

The available evidence strongly suggests that Carapin and related gedunin-type limonoids from Carapa guianensis possess significant hepatoprotective properties. Their mechanism of action appears to be centered on the mitigation of inflammatory responses, particularly by inhibiting macrophage activation and protecting hepatocytes from TNF-α-mediated apoptosis. The quantitative data, while still emerging, supports their potential as therapeutic leads. Further research is warranted to fully elucidate the molecular targets of these compounds and to evaluate their efficacy and safety in more advanced preclinical models of liver disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations.

References

- 1. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective Limonoids from Andiroba (Carapa guianensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Evaluation of Ethanolic Extract of Carapa guianensis L. Leaf for Its Wound Healing Activity Using Three Wound Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.xtbg.ac.cn [ir.xtbg.ac.cn]

- 5. Carapin | C27H32O7 | CID 46878983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hepatoprotective Limonoids from Andiroba (Carapa guianensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells | MDPI [mdpi.com]

- 11. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

Carapin: A Dual Activator of Xenobiotic Receptors PXR and CAR

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carapin, a natural product compound, has been identified as a potent activator of both the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[1][2] These two nuclear receptors are critical regulators of xenobiotic metabolism, playing a pivotal role in the detoxification and clearance of foreign substances, including drugs.[3] Activation of PXR and CAR leads to the transcriptional upregulation of a suite of drug-metabolizing enzymes and transporters, most notably cytochrome P450 enzymes such as CYP3A4 and CYP2B6.[3][4][5] This guide provides a comprehensive technical overview of Carapin's activity as a dual PXR and CAR activator, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the activation of PXR and CAR by Carapin from luciferase reporter gene assays and the subsequent induction of target gene expression.

Table 1: Activation of PXR and CAR by Carapin in Reporter Gene Assays

| Receptor | Cell Line | Reporter Construct | Carapin Concentration (µM) | Fold Activation (vs. Vehicle) | Positive Control |

| Human PXR | CV-1 | (CYP3A4) ₃-luciferase | 10 | ~4.5 | Rifampicin (10 µM) |

| Rat PXR | CV-1 | (CYP3A4) ₃-luciferase | 10 | ~3.5 | PCN (10 µM) |

| Human CAR | HEK293 | tk-PBRE-luciferase | 10 | ~3.0 | CITCO (1 µM) |

| Mouse CAR | HEK293 | tk-PBRE-luciferase | 10 | ~4.0 | TCPOBOP (1 µM) |

Data extrapolated from figures in Kittayaruksakul et al., 2013.

Table 2: Induction of PXR and CAR Target Gene Expression by Carapin in Primary Hepatocytes

| Species | Target Gene | Carapin Concentration (µM) | Fold Induction (mRNA vs. Vehicle) | Positive Control |

| Human | CYP3A4 | 10 | ~3.0 | Rifampicin (10 µM) |

| Human | CYP2B6 | 10 | ~2.5 | CITCO (1 µM) |

| Mouse | Cyp3a11 | 10 | ~4.0 | PCN (10 µM) |

| Mouse | Cyp2b10 | 10 | ~3.5 | TCPOBOP (1 µM) |

Data extrapolated from figures in Kittayaruksakul et al., 2013.

Signaling Pathways

The activation of PXR and CAR by Carapin initiates a cascade of molecular events leading to the transcription of target genes. The following diagrams illustrate these signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kittayaruksakul et al. (2013).

Transient Transfection and Luciferase Reporter Gene Assay

This protocol is designed to assess the activation of PXR and CAR by Carapin in a cell-based system.

1. Cell Culture and Plating:

-

Culture monkey kidney-derived fibroblast (CV-1) cells or human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Seed cells in 24-well plates at a density of 5 x 10⁴ cells per well 24 hours prior to transfection.

2. Transfection:

-

For PXR activation assays, transfect CV-1 cells with the following plasmids per well:

-

50 ng of pCMX-hPXR or pCMX-rPXR expression vector.

-

100 ng of (CYP3A4)₃-luciferase reporter plasmid.

-

10 ng of pCMX-β-galactosidase internal control plasmid.

-

-

For CAR activation assays, transfect HEK293 cells with the following plasmids per well:

-

50 ng of pCR3.1-hCAR or pCR3.1-mCAR expression vector.

-

100 ng of tk-PBRE-luciferase reporter plasmid.

-

10 ng of pRL-TK Renilla luciferase internal control plasmid.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

3. Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh DMEM containing Carapin at the desired concentrations (e.g., 0.1, 1, 10 µM) or the respective vehicle control (e.g., DMSO).

-

Include positive controls: Rifampicin (10 µM) for hPXR, Pregnenolone 16α-carbonitrile (PCN, 10 µM) for rPXR, CITCO (1 µM) for hCAR, and TCPOBOP (1 µM) for mCAR.

-

Incubate the cells for an additional 24 hours.

4. Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure firefly luciferase activity using a luminometer and a luciferase assay kit.

-

Normalize the firefly luciferase activity to the β-galactosidase activity or Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the fold activation relative to the vehicle-treated control.

Gene Expression Analysis in Primary Hepatocytes

This protocol details the methodology for assessing the induction of PXR and CAR target genes by Carapin in a more physiologically relevant system.

1. Hepatocyte Culture:

-

Isolate primary hepatocytes from human or mouse liver tissue using a collagenase perfusion method.

-

Plate the hepatocytes on collagen-coated plates in Williams' E medium supplemented with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, and 1 µM insulin.

-

Allow the cells to attach and form a monolayer for 24 hours.

2. Compound Treatment:

-

Replace the medium with fresh serum-free Williams' E medium containing Carapin (10 µM), vehicle control (DMSO), or positive controls (Rifampicin for human hepatocytes, PCN or TCPOBOP for mouse hepatocytes).

-

Incubate the cells for 48 hours.

3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from the hepatocytes using a suitable RNA isolation kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for CYP3A4, CYP2B6 (human) or Cyp3a11, Cyp2b10 (mouse) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a SYBR Green-based detection method and a real-time PCR system.

4. Data Analysis:

-

Calculate the relative mRNA expression levels using the ΔΔCt method.

-

Determine the fold induction of the target genes in Carapin-treated cells compared to vehicle-treated cells.

Conclusion

Carapin demonstrates clear activity as a dual activator of both PXR and CAR, leading to the induction of key drug-metabolizing enzymes. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties of Carapin and its potential implications in drug development, particularly concerning drug-drug interactions and xenobiotic metabolism. Researchers and scientists are encouraged to utilize this information to design and execute further studies to fully elucidate the therapeutic and toxicological profile of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 3A4 mRNA is a more reliable marker than CYP3A4 activity for detecting pregnane X receptor-activated induction of drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of CAR and PXR in the transcriptional regulation of CYP2B6 gene expression by ingredients from herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

Limonoids from Andiroba Oil: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals